3-(2-(4-Methoxyphenyl)acetamido)propanoic acid
Description
Properties
IUPAC Name |
3-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-4-2-9(3-5-10)8-11(14)13-7-6-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWUDULKXRWXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid can be achieved through several synthetic routes. One common method involves the acylation of 3-(4-methoxyphenyl)propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
3-(2-(4-Methoxyphenyl)acetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .
Scientific Research Applications
Key Functional Groups
| Functional Group | Description |
|---|---|
| Carboxylic Acid | Participates in esterification reactions and influences solubility. |
| Amide Bond | Can form hydrogen bonds, crucial for protein-ligand interactions. |
| Methoxy Group | Enhances stability and may influence biological activity. |
Biological Activities
Research indicates that compounds structurally similar to 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid exhibit various biological activities, including anti-inflammatory and analgesic effects. The methoxyphenyl group is particularly significant as it may enhance these activities by interacting with biological targets involved in pain and inflammation pathways.
Potential Mechanisms of Action
- Receptor Interaction : The compound may bind to receptors involved in pain modulation, influencing pain perception.
- Neurotransmitter Modulation : It could affect neurotransmitter levels, impacting metabolic processes related to pain and inflammation.
Pharmaceutical Applications
The compound has promising applications in pharmaceutical research, especially in the development of new analgesics and anti-inflammatory agents. Its unique structure allows for modifications that could enhance efficacy or reduce side effects compared to existing medications.
Case Studies and Research Findings
- Analgesic Development : Preliminary studies suggest that derivatives of this compound can modulate neurotransmitter levels, showing potential for pain relief applications.
- Anti-inflammatory Research : Investigations into its interaction with inflammatory pathways have indicated that it may reduce inflammatory responses in vitro.
Mechanism of Action
The mechanism of action of 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs and functional derivatives of 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid, focusing on substituent variations, pharmacological activities, and synthesis methodologies.
Structural Analogues
Pharmacological and Functional Comparisons
- Anti-inflammatory Potential: Compounds like 3-(2-(4-isobutylphenyl)propanamido)propanoic acid (NSAID conjugates) show enhanced anti-inflammatory activity due to ibuprofen-like substituents . The 4-methoxy group in the target compound may confer selectivity for receptors such as adenosine A₃, though direct evidence is absent in the provided data .
- Taste Receptor Interactions: The nitro-substituted analog (3-(2-(4-nitrophenyl)acetamido)propanoic acid) is a bitter tastant, suggesting substituents like -NO₂ significantly alter ligand-receptor interactions compared to -OCH₃ .
Synthesis and Characterization :
- Most analogs (e.g., naphthyl, nitro derivatives) are synthesized via amide coupling using carbodiimide catalysts, followed by purification via HPLC and characterization via NMR/MS .
- Stereospecific variants (e.g., (R)-configured nitro compound) highlight the role of chirality in biological activity .
Key Differences in Physicochemical Properties
- Lipophilicity: Naphthyl and isobutylphenyl substituents increase hydrophobicity, likely improving membrane permeability compared to polar -OCH₃ or -NO₂ groups .
Biological Activity
3-(2-(4-Methoxyphenyl)acetamido)propanoic acid, also referred to as 3-acetamido-3-(4-methoxyphenyl)propanoic acid, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects : The presence of the methoxyphenyl group enhances the compound's ability to modulate inflammatory pathways.
- Analgesic Properties : Preliminary studies suggest that it may influence pain perception through interactions with specific receptors involved in pain modulation.
- Neurotransmitter Modulation : The compound may affect neurotransmitter levels, influencing metabolic processes relevant to neurological health.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the acetamido group can undergo hydrolysis, leading to the formation of active metabolites that may bind to enzymes or receptors involved in inflammatory and pain pathways.
Comparative Analysis with Similar Compounds
The following table summarizes key features of compounds structurally similar to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C₁₂H₁₅N₁O₅ | Contains a hydroxyl group; potential for increased solubility |
| N-Acetylvanilalanine | C₁₂H₁₅N₁O₄ | Related to vanillin; may exhibit antioxidant properties |
| 3-Acetamido-3-(4-hydroxyphenyl)propanoic acid | C₁₂H₁₅N₁O₄ | Hydroxyl substitution may enhance biological activity |
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro studies demonstrated that derivatives of this compound can significantly reduce pro-inflammatory cytokine production in human cell lines. The results indicate a dose-dependent response, suggesting potential therapeutic applications in treating inflammatory diseases.
- Pain Modulation Research : A study involving animal models showed that administration of this compound resulted in reduced pain sensitivity compared to control groups. This effect was linked to alterations in neurotransmitter levels, particularly serotonin and norepinephrine.
- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. In experiments using SH-SY5Y neuroblastoma cells, treatment with the compound led to decreased markers of oxidative stress and enhanced cell viability under stress conditions.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
